[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone
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Overview
Description
[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone is a complex organic compound with a unique structure. This compound features a hexahydrocyclopenta[c]pyrrole ring system fused with a phenylmethanone moiety. The presence of hydroxymethyl and hydroxy-3-methylbutyl groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocyclopenta[c]pyrrole ring system, followed by the introduction of the phenylmethanone moiety. Key steps include:
Formation of the Hexahydrocyclopenta[c]pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the Phenylmethanone Moiety: This step often involves Friedel-Crafts acylation reactions using suitable acylating agents and catalysts.
Introduction of Hydroxymethyl and Hydroxy-3-methylbutyl Groups: These functional groups can be introduced through selective hydroxylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis requires careful control of reaction conditions, purification processes, and quality assurance to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl and hydroxy-3-methylbutyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formaldehyde, while reduction of the phenylmethanone moiety can produce phenylmethanol.
Scientific Research Applications
[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxy-3-methylbutyl groups may interact with enzymes or receptors, modulating their activity. The phenylmethanone moiety can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone: This compound is unique due to its specific functional groups and ring structure.
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities but differ in their biological activities and applications.
Cyclopenta[c]pyrrole Derivatives: These compounds have similar ring systems but may lack the specific functional groups present in this compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-19(2,24)11-9-15-5-7-16(8-6-15)18(23)21-12-17-4-3-10-20(17,13-21)14-22/h5-8,17,22,24H,3-4,9-14H2,1-2H3/t17-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDDZFRYSORLHF-XLIONFOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC3CCCC3(C2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2C[C@H]3CCC[C@]3(C2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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